molecular formula C6H4BF2NO4 B1387989 (3,4-Difluoro-5-nitrophenyl)boronic acid CAS No. 1072952-06-7

(3,4-Difluoro-5-nitrophenyl)boronic acid

Cat. No.: B1387989
CAS No.: 1072952-06-7
M. Wt: 202.91 g/mol
InChI Key: NUMAMIBIFPKICQ-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BF2NO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a nitro group at the 5 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of (3,4-Difluoro-5-nitrophenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with an organic halide .

Mode of Action

In the SM coupling reaction, the this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an organic group . In the transmetalation step, the organoboron compound, which is the nucleophile, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the formation of a variety of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s known that boronic acids are relatively stable, readily prepared, and generally environmentally benign , which suggests they may have favorable ADME properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds . On a molecular level, the compound facilitates the transfer of an organic group from boron to palladium . On a cellular level, the effects would depend on the specific organic compounds produced through the SM coupling reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that it can occur in a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (3,4-Difluoro-5-nitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Difluoro-5-nitrophenyl)boronic acid is unique due to the presence of both fluorine and nitro substituents on the phenyl ring. This combination of electron-withdrawing groups can significantly influence the reactivity and selectivity of the compound in various chemical reactions. The nitro group, in particular, can enhance the electrophilicity of the phenyl ring, making it more reactive in cross-coupling reactions compared to other boronic acids .

Properties

IUPAC Name

(3,4-difluoro-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMAMIBIFPKICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660494
Record name (3,4-Difluoro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-06-7
Record name B-(3,4-Difluoro-5-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluoro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluoro-5-nitrophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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